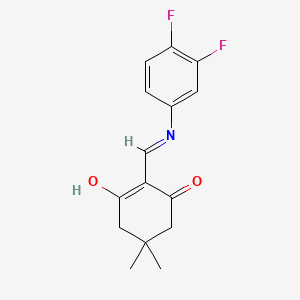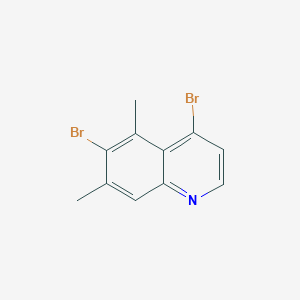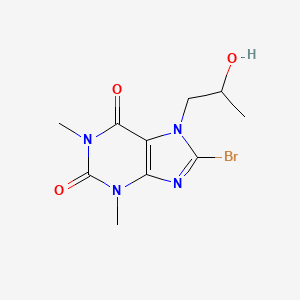
2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered carbon ring, and a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached. The molecule also contains an amino group (NH2) and a methylene group (CH2), both of which are common functional groups in organic chemistry .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds from a starting material closely related to 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. These compounds were evaluated for their antibacterial and antifungal activities against a variety of pathogens. The study found that some of the synthesized compounds exhibited significant antimicrobial properties, with certain derivatives showing higher activity than reference drugs against both Gram-positive and Gram-negative bacteria as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of Porphyrin Derivatives
Li et al. (2011) reported the reaction of active methylene compounds, including derivatives of 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, with N-confused porphyrin in THF. This reaction yielded a novel type of N-confused porphyrin derivatives in good yield without the need for any catalyst, demonstrating the compound's utility in porphyrin synthesis (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).
Synthesis of Polysubstituted Benzenes
Nelson and Nelson (1992) explored the use of dimedone (a closely related derivative of the compound ) in generating a variety of dimethylresorcinol derivatives. The process involved treatment with sulfuric acid and trifluoroacetic anhydride, leading to polysubstituted benzenes. This research highlights the compound's role in facilitating diverse synthetic pathways for creating complex organic molecules (Nelson & Nelson, 1992).
Electrophilic Iodination
Martinez-Erro et al. (2017) introduced 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione as a mild electrophilic iodinating agent. This derivative demonstrates the compound's potential in selective synthesis processes, such as the synthesis of α-iodinated carbonyl compounds from allylic alcohols, showcasing its utility in modifying organic molecules for further chemical research (Martinez-Erro, Bermejo Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3,4-difluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-11(16)12(17)5-9/h3-5,8,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERJBBMVMUECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2567369.png)

![(5R,8S)-N-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2567371.png)

![N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2567375.png)


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2567379.png)


![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)
![(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2567387.png)
![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2567389.png)